Reactive Black 39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68259-02-9 |

|---|---|

Molecular Formula |

C25H14ClN10Na5O16S5 |

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |

InChI Key |

UYAABLNBFLLCJA-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Reactive Black 39 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the reactive dye, Reactive Black 39 (C.I. 205071). This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Structure and Identification

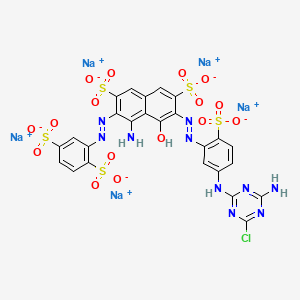

This compound is a double azo dye, characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. Its structure also incorporates a monochlorotriazine reactive group, enabling it to form covalent bonds with hydroxyl groups on cellulosic fibers.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[1] |

| CAS Number | 68259-02-9[1][2] |

| C.I. Name | This compound[2] |

| C.I. Number | 205071[2] |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[2] |

| Molecular Weight | 1021.16 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+][3] |

Physicochemical Properties

This compound is a black powder that is soluble in water. Its high solubility is attributed to the presence of multiple sulfonate groups.

| Property | Value |

| Appearance | Black Powder |

| Solubility in Water | >300 g/L |

| Insolubility in Water | ≤0.02% |

Fastness Properties

The fastness properties of a dye refer to its resistance to fading or color change under various conditions. The following data is based on ISO standard test methods on cotton fabric.

| Fastness Property | Test Method | Rating (Grade) |

| Light Fastness | ISO 105 B02 | 6-7 |

| Wash Fastness (Staining) | ISO 105 C06 | 4-5 |

| Wash Fastness (Change in Color) | ISO 105 C06 | 5 |

| Perspiration Fastness (Acidic, Staining) | ISO 105 E04 | 4-5 |

| Perspiration Fastness (Acidic, Change in Color) | ISO 105 E04 | 5 |

| Perspiration Fastness (Alkaline, Staining) | ISO 105 E04 | 4-5 |

| Perspiration Fastness (Alkaline, Change in Color) | ISO 105 E04 | 5 |

| Rubbing Fastness (Dry) | ISO 105 X12 | 4 |

| Rubbing Fastness (Wet) | ISO 105 X12 | 3 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of reactive dyes are often proprietary. However, based on established chemical principles and general laboratory procedures, the following methodologies can be outlined.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, coupling, condensation, and ammoniation.[2] A detailed, publicly available, step-by-step protocol with specific quantities and reaction conditions is not readily found in the surveyed literature. The general synthetic pathway is as follows:

Caption: General synthesis pathway for this compound.

-

Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form their respective diazonium salts. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salts.

-

Coupling: The diazonium salts are then reacted with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under both alkaline and acidic conditions to form the double azo chromophore.

-

Condensation: The resulting intermediate is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine ring.

-

Ammoniation: Finally, one of the remaining chlorine atoms on the triazine ring is substituted with an amino group by reacting the intermediate with ammonia.

Determination of UV-Visible Absorption Spectrum

Experimental Workflow:

Caption: Workflow for determining the UV-Vis absorption spectrum.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.

-

Measurement: Fill a quartz cuvette with deionized water to serve as a blank and record the baseline. Replace the blank with the dye solution and record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.

-

Analysis: The wavelength at which the highest absorbance is recorded is the λmax.

Determination of Light Fastness (ISO 105 B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Experimental Workflow:

Caption: Workflow for determining light fastness.

-

Sample Preparation: A sample of the textile dyed with this compound is prepared. A set of blue wool lightfastness standards (rated 1 to 8, where 8 is the highest fastness) is also used.

-

Exposure: The dyed sample and the blue wool standards are simultaneously exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. A portion of both the sample and the standards is covered to provide an unexposed area for comparison.

-

Assessment: The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the blue wool standards. The lightfastness of the sample is then rated by comparing the change in its color to the changes in the blue wool standards.

Determination of Wash Fastness (ISO 105 C06)

This test is designed to determine the resistance of the color of textiles to washing.

Experimental Workflow:

Caption: Workflow for determining wash fastness.

-

Specimen Preparation: A specimen of the fabric dyed with this compound is stitched together with specified adjacent undyed fabrics (e.g., cotton, wool).

-

Washing Procedure: The composite specimen is agitated in a standardized soap solution in a wash wheel or similar apparatus for a specified time and at a specific temperature (e.g., 60°C).

-

Rinsing and Drying: After washing, the specimen is rinsed thoroughly and dried.

-

Assessment: The change in color of the dyed fabric is assessed by comparing the treated and untreated samples using a grey scale for color change. The degree of staining on the adjacent undyed fabrics is assessed using a grey scale for staining. The ratings are given on a scale of 1 to 5, where 5 represents no change or staining.

Applications

This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[4] Its reactive nature ensures high wash fastness, making it suitable for apparel and other textile products that require frequent laundering. It is also used in printing applications.[5] Beyond textiles, its properties may be of interest in other fields of research where a water-soluble, covalently-binding black chromophore is required. Some literature also suggests its use as a conditioning agent in wastewater treatment.[3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. It is stable under normal temperatures and pressures. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

In-Depth Technical Guide: C.I. Reactive Black 39

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Black 39, a significant dye in the textile industry. This document outlines its molecular characteristics, manufacturing process, and key technical data.

Core Chemical Identity

C.I. This compound is a double azo class reactive dye.[1] Its primary application is in the dyeing of cotton fabrics, where it is valued for its blue and black shades.[1]

Molecular Formula and Structure

The molecular formula of C.I. This compound is C25H14ClN10Na5O16S5.[1][2] It is also identified by the C.I. No. 205071 and CAS Registry Number 68259-02-9.[2][3]

Synonyms:

-

Cibacron Black ZP-2PD[1]

-

Cibacron Navy P-G[1]

-

Apollocion Navy Blue P-N3G[3]

-

Kayacion Blue P-N 3G[3]

-

Reactive Navy PG[3]

-

Reactofix Navy Blue H2R[3]

Physicochemical Data

The following table summarizes the key quantitative data for C.I. This compound.

| Property | Value | Reference |

| Molecular Weight | 1021.16 g/mol | [1][2][4][5][6] |

| Appearance | Black Powder | [4] |

| Solubility in Water | >300 g/L | [4] |

| Insolubility in Water | ≤0.02% | [4] |

| Tinting Strength | 100±3% | [4] |

Dyeing Fastness Properties

The resistance of C.I. This compound to various conditions on cotton fabric is detailed below.

| Fastness Test | Standard | Rating |

| Light | ISO 105 B02 | 5-6 |

| Water (Severe) | ISO 105 E01 | Effect: 5, Stain CO: 4-5 |

| Chlorinated Water (20mg/l active chlorine) | ISO 105 E03 | Effect: 3-4, Stain CO: 3-4 |

| Perspiration (alkaline) | ISO 105 E04 | Effect: 5, Stain CO: 4 |

| Perspiration (acid) | ISO 105 E04 | Effect: 5, Stain CO: 4 |

| Rubbing (Dry) | ISO 105 X12 | 5 |

| Rubbing (Wet) | ISO 105 X12 | 3-4 |

Data sourced from a technical data sheet for this compound.[4]

Manufacturing Process

The synthesis of C.I. This compound is a multi-step process involving diazo coupling and condensation reactions.

Experimental Protocol: Synthesis of C.I. This compound

The manufacturing process involves the following key steps:[1][7]

-

Diazo Coupling (Step 1): 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.

-

Coupling Reactions: The resulting diazonium salts are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions.

-

Condensation: The product from the coupling reactions is condensed with 2,4,6-Trichloro-1,3,5-triazine.

-

Ammoniation: The final step is ammoniation of the condensed product to yield C.I. This compound.

Manufacturing Workflow

The following diagram illustrates the logical relationship between the key reactants in the synthesis of C.I. This compound.

Caption: Synthesis workflow for C.I. This compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dyeschemical.com [dyeschemical.com]

- 3. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]

- 4. cncolorchem.com [cncolorchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. This compound [chemicalbook.com]

In-Depth Technical Guide: Characterization of CAS Number 68259-02-9 (Reactive Black 39)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 68259-02-9, commonly known as Reactive Black 39. This document details its chemical identity, physicochemical properties, manufacturing process, and summarizes the available toxicological data. The primary application of this compound is as a textile dye.[1][2] While its use in biological research is noted, specific applications in drug development are not well-documented in publicly available literature. The majority of scientific research has focused on its environmental impact and methods for its degradation. This guide presents detailed experimental protocols for the microbial and enzymatic decolorization of this dye, which may be of interest to researchers in bioremediation and environmental science.

Chemical Identity and Physicochemical Properties

This compound is a polyazo reactive dye.[2] Its chemical structure is characterized by multiple azo groups (-N=N-) and a reactive triazine group, which allows it to form covalent bonds with fibers like cotton.[1]

Synonyms:

-

C.I. This compound[3]

-

Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[4]

-

Kayacion Blue P-N 3G[1]

-

Apollocion NavyBlue P-N3G[3]

-

Cibacron Black ZP-2PD[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 68259-02-9 | [3] |

| Molecular Formula | C25H14ClN10Na5O16S5 | [3] |

| Molecular Weight | 1021.16 g/mol | [3][5] |

| Appearance | Black Powder | [5] |

| Solubility | > 300 g/L in water | [5] |

| Color | Blue and black | [3] |

Synthesis and Manufacturing

General Manufacturing Process

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[3] The general procedure is as follows:

-

Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.[3]

-

Coupling: The resulting diazonium salts are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions.[3]

-

Condensation: The intermediate product is condensed with 2,4,6-Trichloro-1,3,5-triazine.[3]

-

Ammoniation: The final step involves ammoniation to yield the this compound dye.[3]

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its environmental impact and toxicology. There is limited information regarding its specific mechanism of action in mammalian systems or its potential applications in drug development. One source incorrectly identifies it as a benzalkonium chloride molecule that generates oxygen radicals; this is inconsistent with its known chemical structure.[6]

Toxicological Profile

| Endpoint | Result | Reference |

| Skin Irritation | May cause skin irritation. | [7] |

| Eye Irritation | May cause eye irritation. | [7] |

| Sensitization | Weak sensitizer. | [8] |

| Mutagenicity | Mutagenicity data has been reported. | [7] |

| Cytotoxicity | The related dye, Reactive Black 5, has shown cytotoxic effects on human cell lines. | [9] |

Microbial Decolorization and Biodegradation

Extensive research has been conducted on the decolorization and biodegradation of azo dyes, including this compound and the structurally similar Reactive Black 5, by various microorganisms. This process is of significant interest for the bioremediation of textile industry effluents. The mechanism of bacterial decolorization often involves the enzymatic cleavage of the azo bonds by azoreductases, leading to the formation of less colored and potentially less toxic aromatic amines.

Experimental Protocols

The following sections provide detailed methodologies for experiments related to the characterization and degradation of this compound.

Microbial Decolorization of this compound

This protocol is adapted from studies on the decolorization of azo dyes by Pseudomonas aeruginosa.

5.1.1 Materials and Reagents

-

This compound

-

Basal Mineral Medium (per liter):

-

K2HPO4: 4.35 g

-

KH2PO4: 1.7 g

-

NH4Cl: 2.1 g

-

MgSO4: 0.2 g

-

MnSO4: 0.05 g

-

FeSO4·7H2O: 0.01 g

-

CaCl2·2H2O: 0.03 g

-

-

Yeast extract

-

Pseudomonas aeruginosa culture

-

Sterile distilled water

-

Nutrient broth

-

Spectrophotometer

5.1.2 Experimental Procedure

-

Prepare the basal mineral medium and autoclave at 121°C.

-

Prepare a stock solution of this compound and sterilize by filtration (0.45 μm pore size).

-

Inoculate 250 mL Erlenmeyer flasks containing 120 mL of the basal mineral medium with the desired concentration of this compound (e.g., 20-100 mg/L) and yeast extract (e.g., 0.1-4 g/L).

-

Inoculate the flasks with a specified volume of P. aeruginosa culture (e.g., 1-4 mL).

-

Incubate the flasks under static conditions at a controlled temperature (e.g., 25-35°C) and pH (e.g., 6-8).

-

Withdraw samples at regular intervals (e.g., every 24 hours).

-

Centrifuge the samples to pellet the bacterial cells.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the remaining dye concentration.

-

Calculate the decolorization efficiency as a percentage of the initial dye concentration.

Analytical Method for Decolorization Assessment

5.2.1 Principle The concentration of this compound in a solution can be determined by measuring its absorbance of light at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. The concentration is calculated based on a standard calibration curve.

5.2.2 Procedure

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard solution at the λmax of the dye.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the experimental samples (supernatant from the decolorization assay).

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.

Applications in Research

Conclusion

CAS number 68259-02-9, or this compound, is a well-characterized industrial dye with a significant body of research related to its synthesis and environmental degradation. Its physicochemical properties are well-documented. For researchers in environmental science and bioremediation, the provided experimental protocols for microbial decolorization offer a solid foundation for further studies. However, for professionals in drug development, the lack of data on its biological mechanism of action in mammalian systems, its interaction with specific signaling pathways, and its applications as a pharmacological tool or specific biological stain represents a significant knowledge gap. Future research would be needed to explore the potential of this compound in these areas.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. echemi.com [echemi.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate | 68259-02-9 [amp.chemicalbook.com]

- 9. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Reactive Black 39 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on Reactive Black 39 (RB39) primarily focuses on its toxicological properties rather than a specific, targeted mechanism of action in a therapeutic context. Therefore, this guide details its mechanism of action within biological systems from a toxicological and metabolic standpoint, drawing on data from RB39 and structurally related azo dyes.

Executive Summary

This compound (RB39) is a diazo reactive dye. Its interaction with biological systems is predominantly characterized by a toxicological mechanism initiated by metabolic activation. The core of this mechanism involves the reductive cleavage of its azo bonds (-N=N-) by azoreductase enzymes found in intestinal microbiota and the liver.[1][2] This process, known as azoreduction, breaks the parent molecule down into constituent aromatic amines. These metabolites are often more toxic and mutagenic than the original dye.[1][3] The subsequent metabolic activation of these aromatic amines can lead to the formation of reactive electrophilic species that induce genotoxicity by binding to DNA, trigger oxidative stress, and cause cytotoxicity.[3][4] Due to its chemical properties, direct irritation to the skin, eyes, and respiratory tract is also a documented hazard.[5]

Core Toxicological Mechanism: Metabolic Activation

The carcinogenicity and toxicity of many azo dyes are not caused by the dye itself but by the aromatic amines released upon metabolic breakdown.[2][3][6] This activation follows a multi-step pathway.

2.1 Azoreduction to Aromatic Amines

The critical first step is the cleavage of the azo linkage. This is primarily carried out by azoreductases under anaerobic conditions, such as those in the lower intestinal tract, or in hypoxic regions of the liver.[1][2]

-

Enzymes Involved: Azoreductases are produced by various intestinal bacteria (e.g., Enterobacter sp.) and are also present in the liver as microsomal and soluble enzymes.[1][2][7] Three types of bacterial azoreductases have been identified: flavin-dependent NADH-preferred, flavin-dependent NADPH-preferred, and flavin-free NADPH-preferred.[8]

-

Resulting Metabolites: This reduction yields colorless aromatic amines. The specific amines produced depend on the original structure of the azo dye. For many water-soluble, sulfonated dyes, these reduced amines are the primary source of mutagenicity.[1]

Below is a generalized signaling pathway illustrating the metabolic activation of a generic azo dye.

2.2 Secondary Activation and Genotoxicity

The aromatic amines produced from azoreduction often require further metabolic activation, typically through oxidation, to become potent mutagens.[1] These secondary reactions create highly reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. This DNA damage is a primary mechanism of genotoxicity and can initiate carcinogenesis.[3] While specific studies on RB39 are limited, research on the related dye Reactive Black 5 (RB5) has demonstrated its ability to cause a significant increase in DNA damage and chromosomal aberrations in Allium cepa root cells.[9]

2.3 Oxidative Stress

Another mechanism of toxicity is the induction of oxidative stress. The parent dye or its metabolites can lead to the generation of reactive oxygen species (ROS). One report describes this compound as penetrating bacterial cell walls and reacting with hydroxyl groups to form a reactive intermediate that produces oxygen radicals, which in turn damage DNA and proteins.[4] Studies on the related dye RB5 in Phaseolus vulgaris showed that exposure led to a significant increase in peroxidase activity and malondialdehyde (MDA) content, which is a marker for lipid peroxidation, indicating cellular damage from oxidative stress.[10]

Quantitative Data on Cytotoxicity and Genotoxicity

Quantitative data for this compound is scarce. However, studies on other reactive dyes provide context for the concentration ranges at which biological effects may occur.

| Dye Name | Biological System | Endpoint | Effective Concentration | Citation |

| Reactive Black 5 | Allium cepa root cells | Genotoxicity (DNA damage, chromosomal aberrations) | 25, 50, and 100 ppm | [9] |

| Reactive Black 5 | Phaseolus vulgaris | Oxidative Stress (Increased peroxidase and MDA) | 200 - 1255 mg/L | [10] |

| Reactive Blue 2 | Human Keratinocytes (HaCaT cells) | Cytotoxicity | 1000 µg/mL | [11] |

| Reactive Blue 19 | Human Keratinocytes (HaCaT cells) | Cytotoxicity | 500 and 1000 µg/mL | [11] |

| Reactive Orange 16 | Human Keratinocytes (HaCaT cells) | Cytotoxicity | 1000 µg/mL | [11] |

| Reactive Blue 19 | Human Liver Cells (HepaRG cells) | Cytotoxicity | 1000 µg/mL | [11] |

| Reactive Orange 16 | Human Liver Cells (HepaRG cells) | Cytotoxicity | 1000 µg/mL | [11] |

Note: The data indicates that while some reactive dyes were not found to be genotoxic in specific mammalian cell assays, they can be cytotoxic at high concentrations. The effect is also organ-specific, with epidermal cells showing greater sensitivity in some cases.[11][12]

Key Experimental Protocols

The toxicological mechanisms of reactive dyes are investigated using a variety of established in vitro and in vivo assays.

4.1 Protocol: In Vitro Cytotoxicity Assay (LDH Release)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

-

Cell Culture: Plate human cells (e.g., HaCaT keratinocytes or HepaRG liver cells) in a 96-well plate and culture until they reach appropriate confluency.

-

Compound Exposure: Treat the cells with various concentrations of the test dye (e.g., this compound) dissolved in a suitable vehicle. Include negative (vehicle only) and positive (a known cytotoxin like Triton-X 100) controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant samples to a new 96-well plate containing the LDH assay reaction mixture (which includes a substrate that is reduced by NADH, produced by LDH activity, to a colored formazan product or a fluorescent/luminescent signal).[13][14]

-

Incubation & Measurement: Incubate the reaction plate at room temperature for approximately 30 minutes, protected from light.[13]

-

Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength (e.g., 490 nm for colorimetric assays).[13]

-

Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the negative control.

References

- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Properties of Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of C.I. Reactive Black 39, a bifunctional reactive dye. The document details its chemical characteristics, spectral data, and a standardized protocol for its analysis using UV-Vis spectrophotometry.

Introduction to this compound

This compound (C.I. 205071) is a double azo dye known for its application in the textile industry for dyeing cellulosic fibers.[1] Its bifunctional nature allows for the formation of stable covalent bonds with the substrate, leading to high wash fastness.[2] Understanding its spectral properties is crucial for quality control, color matching, and research into its environmental fate and degradation.

Chemical and Physical Properties

This compound is a complex molecule with the following identifiers:

| Property | Value |

| Chemical Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1] |

| Molecular Weight | 1021.16 g/mol [1] |

| C.I. Name | This compound[1] |

| C.I. Number | 205071[1] |

| CAS Number | 68259-02-9[3] |

| Synonyms | Apollocion Navy Blue P-N3G, Cibacron Black ZP-2PD[3] |

| IUPAC Name | Pentasodium 4-Amino-6-[[5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-2-Sulphonatophenyl]Azo]-3-[(2,5-Disulphonatophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonate[4] |

Spectral Properties and Maximum Absorbance

The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes. This structure allows for the absorption of light in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) is a critical parameter for the quantitative analysis of the dye.

| Dye | Maximum Absorbance (λmax) |

| C.I. Reactive Black 5 | ~597 nm |

Note: The λmax value provided is for C.I. Reactive Black 5. It is assumed that C.I. This compound exhibits a similar absorbance profile due to structural similarities. However, experimental verification is required for precise determination.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This section outlines a detailed methodology for determining the maximum absorbance and concentration of this compound in an aqueous solution.

4.1. Materials and Equipment

-

This compound dye powder

-

Distilled or deionized water (solvent)

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes (various sizes)

-

Beakers

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

4.2. Procedure

4.2.1. Preparation of Stock Solution (e.g., 100 mg/L)

-

Accurately weigh 10 mg of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the dye.

-

Once dissolved, fill the flask to the calibration mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

4.2.2. Preparation of Standard Solutions

-

Prepare a series of standard solutions of lower concentrations (e.g., 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.

-

For example, to prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

4.2.3. Spectrophotometric Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 400-800 nm).

-

Use a quartz cuvette filled with distilled water as the blank to calibrate the instrument to zero absorbance.

-

Rinse a cuvette with the most dilute standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of all standard solutions at this wavelength.

-

Measure the absorbance of the unknown sample solution.

4.3. Data Analysis

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

The relationship should be linear and follow the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

-

Use the equation of the line from the calibration curve to determine the concentration of the unknown sample based on its absorbance.

Visualizations

Chemical Structure of this compound

Caption: 2D Chemical Structure of C.I. This compound.

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Reactive Black 39 (C.I. 205071), a widely used multifunctional azo dye. Understanding these properties is critical for its application in various fields, including textile dyeing, biological research, and potentially as a component in certain advanced materials. This document summarizes available data, outlines experimental protocols for assessment, and provides a logical workflow for analysis.

Solubility Profile

This compound is characterized by its high solubility in aqueous solutions, a key feature for its application in dyeing processes. Its solubility in organic solvents, however, is less documented in public literature, though general principles for azo dyes suggest some solubility in polar organic solvents.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is summarized in the table below. Data for organic solvents is largely qualitative and based on the general behavior of related azo dyes.

| Solvent | Chemical Formula | Type | Solubility | Citation |

| Water | H₂O | Aqueous | > 300 g/L | [1] |

| Methanol | CH₃OH | Polar Protic Organic | Reported as soluble for similar azo dyes | |

| Ethanol | C₂H₅OH | Polar Protic Organic | Reported as soluble for similar azo dyes | |

| Acetone | C₃H₆O | Polar Aprotic Organic | Reported as soluble for similar azo dyes |

Table 1: Solubility of this compound in Various Solvents

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light and chemical agents. As a reactive dye, it is designed to form covalent bonds with substrates, but it can also react with water (hydrolysis), which affects its stability and dyeing efficiency.

General Stability and Reactivity

Under normal storage conditions, this compound is a stable black powder.[2] However, it is incompatible with strong oxidizing and reducing agents, which can lead to its degradation.[2] High temperatures and incompatible materials should be avoided to prevent hazardous decomposition, which may produce irritating and toxic fumes.[2]

pH and Hydrolytic Stability

Thermal and Photostability

This compound is stable under normal temperatures.[2] However, like many organic dyes, it can be susceptible to degradation under high-energy conditions such as advanced oxidation processes. For instance, studies on the degradation of similar reactive dyes, like Reactive Black 5, show that temperature influences the degradation kinetics in processes like bioremediation and chemical reduction.[3][4] The light fastness of this compound on cotton fabric is rated as 6-7 on the ISO scale, indicating good stability against fading upon exposure to light.[5]

Experimental Protocols

Standardized methods are crucial for accurately determining the solubility and stability of dyes. Below are generalized protocols based on established methodologies.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a dye in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand to let undissolved particles settle.

-

Carefully separate the saturated solution from the solid residue by centrifugation followed by filtration using a fine-pore filter (e.g., 0.45 µm).

-

-

Quantification of Dissolved Dye:

-

Take a precise volume of the clear, saturated filtrate and dilute it with the same solvent to a concentration that falls within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax).

-

Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve of absorbance versus known concentrations of this compound.

-

The solubility is then expressed in g/L or mg/mL.

-

Protocol for Assessing Hydrolytic Stability

This protocol provides a method to evaluate the stability of this compound against hydrolysis under specific pH and temperature conditions.

-

Preparation of Dye Solution:

-

Prepare a stock solution of this compound of known concentration in a buffered solution of the desired pH.

-

-

Incubation:

-

Place the dye solution in a constant temperature bath set to the desired experimental temperature.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw an aliquot of the dye solution.

-

Analyze the sample to differentiate between the reactive and hydrolyzed forms of the dye. Capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC) are suitable techniques for this separation and quantification.[6][7]

-

The concentration of the remaining reactive dye is measured.

-

-

Data Analysis:

-

Plot the concentration of the reactive dye as a function of time.

-

From this data, the rate of hydrolysis (degradation rate) and the half-life of the reactive dye under the tested conditions can be determined.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility and hydrolytic stability of this compound.

Conclusion

This compound exhibits high solubility in water, which is fundamental to its application in aqueous dyeing systems. Its stability is a critical parameter that is significantly influenced by pH and temperature, primarily due to the potential for hydrolysis under alkaline conditions. While specific quantitative data in organic solvents and detailed stability profiles under various conditions are limited in the public domain, the provided protocols offer a robust framework for researchers to conduct these assessments. A thorough understanding of these properties will enable the optimization of its use in existing applications and facilitate its exploration in novel scientific and developmental contexts.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Safety Landscape of Reactive Black 39: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for Reactive Black 39, a widely used industrial dye. The information presented is intended to support risk assessments and the implementation of safe handling procedures in research and development settings. Due to the limited availability of data specific to this compound, information from closely related reactive dyes has been included to provide a broader understanding of the potential hazards.

Health and Safety Data Summary

The following tables summarize the key health and safety information for this compound and similar reactive dyes. It is crucial to note that the toxicological data, in particular, is often for related compounds and should be interpreted with caution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1] |

| Molecular Weight | 1021.16 g/mol | [1][2][3] |

| Appearance | Black Powder | [2][3] |

| Odor | Odorless | [2] |

| Solubility in Water | > 300 g/L | [3] |

Table 2: Toxicological Data

| Endpoint | Result | Species | Test Guideline | Reference |

| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg | Rat | OECD 401 (Assumed) | [4] |

| Acute Oral Toxicity (LD₅₀) | > 5000 mg/kg (for Reactive Yellow 86) | Rat | Not Specified | [5] |

| Skin Irritation/Corrosion | Non-irritant | Rabbit | OECD 404 | [6] |

| Eye Irritation/Corrosion | Minimally irritating | Rabbit | OECD 405 | [7] |

| Mutagenicity | Mutagenicity data reported, but no specifics available. | Not Specified | Ames Test (Assumed) | [2] |

Table 3: Occupational Exposure Limits

| Organization | Limit Type | Value | Notes |

| OSHA (PEL) | Not Established | - | No specific Permissible Exposure Limit has been established for this compound. |

| ACGIH (TLV) | Not Established | - | No specific Threshold Limit Value has been established for this compound. |

It is recommended to keep exposure to all reactive dyes to a minimum due to the potential for respiratory sensitization.[4]

Table 4: Ecotoxicity Data

| Endpoint | Result | Species | Reference |

| Fish Toxicity (LC₅₀, 49h) | > 500 mg/L (for Reactive Black B) | Rainbow Trout | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are based on standardized OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity is typically determined in rats. A limit test is often performed first to determine if the substance has low toxicity. In this test, a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals.[8] If no mortality or significant toxicity is observed, the LD₅₀ is considered to be greater than that dose, and no further testing at higher doses is necessary. The animals are observed for a period of 14 days for signs of toxicity and mortality.[8]

Skin Irritation/Corrosion (OECD 404)

The skin irritation potential is evaluated by applying the test substance to the shaved skin of albino rabbits.[6][9][10][11] A small amount of the substance (e.g., 0.5 g) is applied to a gauze patch and placed on the skin for a 4-hour exposure period.[9][10] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] The severity of the reactions is scored, and a primary irritation index is calculated.[6]

Eye Irritation/Corrosion (OECD 405)

The potential for eye irritation is also assessed in albino rabbits.[7][12][13] A small amount of the substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye.[13] The eye is then examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[13] The severity of any lesions is scored to determine the level of irritation.[7]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test uses strains of Salmonella typhimurium that are mutated to require histidine for growth.[14][15][16][17] The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[17] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. The number of revertant colonies is counted and compared to a negative control.[14][15]

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn.[2]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

-

Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]

-

Respiratory Protection: An approved respirator should be worn, especially when there is a potential for dust generation.[2]

Engineering Controls

-

Ventilation: Use only in a chemical fume hood or with adequate local exhaust ventilation to control airborne levels.[2]

-

Other: A safety shower and eye-bath should be readily available.[2]

Handling and Storage

-

Minimize dust generation and accumulation.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Store in a cool, dry place in tightly sealed containers.[2]

-

Avoid incompatible materials such as strong oxidizing and reducing agents.[2]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]

-

Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[2]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2]

Visualization of Emergency Workflow

The following diagram illustrates a logical workflow for responding to a spill of this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin and eye irritation, and possible respiratory sensitization. While specific toxicological data for this compound is scarce, the information available for similar reactive dyes suggests a low order of acute toxicity. However, the lack of comprehensive data necessitates a cautious approach, emphasizing the use of appropriate personal protective equipment and engineering controls to minimize exposure. Adherence to the safety protocols outlined in this guide will help to ensure the safe use of this compound in a research environment.

References

- 1. This compound [chemicalbook.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. dyespigments.net [dyespigments.net]

- 5. img.ssww.com [img.ssww.com]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nelsonlabs.com [nelsonlabs.com]

Reactive Black 39: A Multifunctional Dye in Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Black 39 (RB39), a synthetic diazo dye, is categorized as a multifunctional dye with potential applications in biological research. Its chemical structure, featuring a monochlorotriazine reactive group, theoretically allows for the formation of covalent bonds with nucleophilic groups present in biomolecules such as proteins and peptides. This property suggests its potential use as a biological stain, a labeling agent for tracking biomolecules, and a tool in cellular analysis. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific, in-depth applications of this compound in fundamental research and drug development. While marketed for broad biological use, detailed experimental protocols, quantitative performance data, and validated applications in areas such as enzyme inhibition or the modulation of signaling pathways are not well-documented in peer-reviewed publications. This technical guide provides a summary of the known chemical and physical properties of this compound, outlines the general principles of its reactivity, and presents generalized experimental workflows for its potential use in research, while also highlighting the current limitations due to the lack of specific research data.

Introduction

Reactive dyes are characterized by their ability to form covalent bonds with substrates, a feature that has made them mainstays in the textile industry for producing vibrant and durable colors.[1] In the realm of biological sciences, this reactive nature offers the potential for stable and specific labeling of biomolecules. This compound (C.I. 205071; CAS 68259-02-9) is a dye that falls into this category.[2] Its utility in research is proposed to extend to observing and analyzing cell structures, tracking biomolecules, and evaluating cellular functions.[3][4] This guide aims to provide a technical overview for researchers considering the use of this compound, based on its chemical properties and the general principles of reactive dyes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in a research setting. These properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CI Name | This compound | [2] |

| CI Number | 205071 | [2] |

| CAS Number | 68259-02-9 | [5] |

| Molecular Formula | C25H14ClN10Na5O16S5 | [2] |

| Molecular Weight | 1021.16 g/mol | [2] |

| Appearance | Black Powder | [6] |

| Solubility | >300 G/L in water | [6] |

| Reactive Group | Monochlorotriazine | [2] |

Principle of Reactivity and Potential Applications

The key feature of this compound from a biological research perspective is its monochlorotriazine ring. This group is an electrophile that can react with nucleophilic groups found on biomolecules, such as the primary amines (-NH2) in the side chains of lysine residues and the N-terminus of proteins, as well as with hydroxyl (-OH) and thiol (-SH) groups under specific pH conditions. This covalent bond formation is the basis for its potential as a stable molecular label.

Potential, though not extensively documented, applications in research include:

-

Covalent Labeling of Proteins and Peptides: For use in protein tracking, localization studies, and quantification.

-

Cell Staining: As a viability stain or for general morphological staining, particularly for fixed cells where the dye can react with intracellular amines.

-

Component in Biosensors: The dye could potentially be used as a reporter molecule when conjugated to a recognition element.

It is important to note a common point of confusion in the literature between this compound and Reactive Black 5 (RB5). While both are azo dyes, they are distinct chemical entities with different CAS numbers and chemical structures. A significant body of research exists for Reactive Black 5, primarily in the context of environmental science and decolorization studies. Researchers should be cautious not to extrapolate data from RB5 to this compound.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for the use of this compound in biological research, the following are generalized methodologies based on the common use of amine-reactive dyes. Optimization is critical for any specific application.

General Workflow for Covalent Labeling of Proteins

This protocol outlines a general procedure for the covalent labeling of a purified protein with a reactive dye like this compound.

General Protocol for Staining of Cells for Flow Cytometry

This protocol provides a basic framework for using an amine-reactive dye to discriminate between live and dead cells in a cell suspension for flow cytometry analysis.

Signaling Pathways and Enzyme Inhibition: A Research Gap

A key requirement for drug development professionals is the identification of molecules that can modulate specific biological pathways or inhibit enzyme activity. Despite being marketed as a multifunctional dye for biological research, there is a significant lack of published evidence demonstrating that this compound has been rationally used to target or study any specific signaling pathway or to act as an enzyme inhibitor.

The theoretical mechanism of action of a reactive dye like RB39 would be non-specific covalent modification of proteins, which is generally not a desirable characteristic for a targeted inhibitor. Such non-specific reactivity could lead to the modification of numerous proteins within a cell, resulting in broad-spectrum and difficult-to-interpret effects.

The diagram below illustrates the general principle of covalent modification of a protein by a reactive dye, which could lead to non-specific inhibition.

Data Presentation: A Noteworthy Absence

A critical aspect of a technical guide for a research tool is the presentation of quantitative data that allows for comparison and informed experimental design. This includes, but is not limited to:

-

Binding Affinities (Kd): For assessing the strength of interaction with a target.

-

Inhibitory Constants (IC50, Ki): For quantifying enzyme inhibition.

-

Fluorescence Properties: Quantum yield, extinction coefficient, and photostability for imaging applications.

A thorough search of the scientific literature and technical datasheets did not yield any specific quantitative data for this compound in these contexts. The lack of this information severely limits its rational application in quantitative biological assays and drug development screening.

Conclusion and Future Outlook

This compound is a commercially available dye with a chemical structure that suggests potential for use in biological research as a covalent labeling agent. However, there is a stark disconnect between its marketed potential as a "multifunctional dye" and the available scientific evidence to support specific, high-level research applications. For researchers, scientists, and drug development professionals, the absence of detailed protocols, quantitative performance data, and studies on its effects on specific biological pathways means that the use of this compound would require extensive in-house validation and characterization for any given application.

Until such data becomes available in the peer-reviewed literature, the utility of this compound as a specific tool in drug development and for the study of cellular signaling remains largely theoretical. Researchers are advised to consider more well-characterized reactive dyes for applications requiring high specificity, and quantitative and reproducible results.

References

- 1. Kribond Textile Dyes | Digital Printing Dyes | Reactive Dyes | Acid Dyes | Direct Dyes | OBA/FWA [kribond.com]

- 2. ijhmr.com [ijhmr.com]

- 3. Azo dyes – biological activity and synthetic strategy | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Double Azo Class Structure of C.I. Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core chemical structure of C.I. Reactive Black 39, a significant dye within the double azo class. The document outlines its molecular characteristics, a representative analytical methodology for its characterization, and a visual representation of its synthesis pathway.

Core Structure and Properties

C.I. This compound is a polyazo dye, specifically classified as a disazo or double azo dye, indicating the presence of two azo (-N=N-) chromophores in its molecular structure.[1] Its chemical formula is C₂₅H₁₄ClN₁₀Na₅O₁₆S₅, with a molecular weight of 1021.16 g/mol . The structure is characterized by multiple sulfonic acid groups, which impart water solubility, a key feature for its application in dyeing processes. The reactive part of the dye molecule is a monochlorotriazine group, which allows it to form covalent bonds with the hydroxyl groups of cellulosic fibers under alkaline conditions.

The synthesis of C.I. This compound involves a multi-step diazotization and coupling process. The manufacturing method begins with the diazotization of 2,4-diaminobenzenesulfonic acid and 2-aminobenzene-1,4-disulfonic acid. These are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under controlled alkaline and acidic conditions. The resulting intermediate is then condensed with 2,4,6-trichloro-1,3,5-triazine, followed by ammoniation to yield the final dye structure.

Data Presentation

While specific, publicly available quantitative analytical data for C.I. This compound is limited, the following table presents representative data for a structurally similar and well-studied double azo dye, C.I. Reactive Black 5. This data is illustrative of the typical analytical values expected for this class of dyes.

| Parameter | Value | Analytical Method | Reference |

| Maximum Absorbance (λmax) | 597 nm | UV-Visible Spectrophotometry | [2] |

| Azo Group (-N=N-) Stretching | ~1450 - 1500 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FT-IR) | [3] |

| Sulfone Group (R-S(=O)₂-) Stretching | ~1150 - 1200 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FT-IR) | [4][5] |

| C-N Stretching | ~1200 - 1350 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FT-IR) | [3] |

Experimental Protocols

The characterization and quantification of double azo reactive dyes like C.I. This compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing these complex molecules.

High-Performance Liquid Chromatography (HPLC) Analysis of Reactive Dyes

Objective: To separate and quantify the components of a reactive dye sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ion-pairing agent (e.g., Tetrabutylammonium bromide - TBAB)

-

Buffer (e.g., Ammonium dihydrogen phosphate)

-

Hydrochloric acid (0.1 N) for neutralization

-

Whatman filter paper (0.45 µm pore size)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the reactive dye in water.

-

For kinetic studies of hydrolysis, withdraw aliquots at different time intervals and immediately neutralize to pH 7 with 0.1 N HCl to stop the reaction.[6]

-

Dilute the samples to a suitable concentration with deionized water.

-

Filter the final solution through a 0.45 µm filter to remove any particulate matter before injection.[6]

-

-

Mobile Phase Preparation:

-

Chromatographic Conditions:

-

Set the column temperature (e.g., room temperature).

-

Set the flow rate of the mobile phase (e.g., 1 ml/min).[6]

-

Inject a specific volume of the prepared sample (e.g., 20 µl).[6]

-

Run a gradient elution program to separate the dye components.

-

Detect the eluted components at their maximum absorbance wavelength (e.g., 597 nm for Reactive Black 5).[2]

-

-

Data Analysis:

-

Identify and quantify the unhydrolyzed and hydrolyzed forms of the dye based on their retention times and peak areas in the chromatogram.

-

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis and the final structure of C.I. This compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. saudijournals.com [saudijournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove Reactive Black 5 (RB-5) Textile Dye from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjet.net [irjet.net]

An In-depth Technical Guide to C.I. Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Black 39, its synthesis, and its applications. The information is intended for researchers, scientists, and professionals in drug development who may utilize reactive dyes in their work.

Chemical Identity and Properties

IUPAC Name: Pentasodium 4-Amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate

C.I. This compound is a double azo dye known for its application in the textile industry for producing blue and black shades.[1]

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 205071 | [1] |

| CAS Number | 68259-02-9 | [3][4] |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1][3] |

| Molecular Weight | 1021.16 g/mol | [1][3] |

| Appearance | Black Powder | [3] |

| Solubility in Water | > 300 g/L | [3] |

| In-solubility in Water | ≤ 0.02% | [3] |

Table 2: Fastness Properties of C.I. This compound on Cotton Fabric

| Fastness Test | Fading | Staining | Reference |

| Light Fastness (ISO 105 B02) | 6-7 | - | [1] |

| Soaping | 4 | 5 | [1] |

| Perspiration (Alkaline & Acid) | 4-5 | 5 | [1] |

| Oxygen Bleaching | 5 | - | [1] |

| Chlorinated Water (20mg/l active chlorine) | 3-4 | 3-4 | [3] |

| Rubbing (Dry) | 4 | - | [3] |

| Rubbing (Wet) | 3 | - | [3] |

Synthesis of C.I. This compound

The manufacturing process for C.I. This compound involves a multi-step diazotization and coupling process, followed by condensation and ammoniation.[1]

Experimental Protocol: Synthesis of C.I. This compound

-

First Diazotization and Coupling (Acidic Conditions):

-

Diazotize 2-Aminobenzene-1,4-disulfonic acid.

-

Couple the resulting diazonium salt with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.

-

-

Second Diazotization and Coupling (Alkaline Conditions):

-

Diazotize 2,4-Diaminobenzenesulfonic acid.

-

Couple this second diazonium salt to the product from step 1 under alkaline conditions. This forms the double azo chromophore.

-

-

Condensation:

-

React the resulting intermediate with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine group.

-

-

Ammoniation:

-

Treat the product from the condensation step with ammonia. This replaces one of the remaining chlorine atoms on the triazine ring with an amino group, completing the synthesis of this compound.[1]

-

Caption: Synthesis workflow for C.I. This compound.

Applications

This compound is primarily used for dyeing cellulosic fibers such as cotton and viscose.[3] Its reactive group forms a covalent bond with the hydroxyl groups of the cellulose, resulting in excellent wash fastness.

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol is a general procedure for reactive dyes and can be adapted for this compound.

-

Pre-treatment: Scour and bleach the cotton fabric to ensure it is free from impurities and has a high affinity for the dye.

-

Dyebath Preparation:

-

Set the liquor ratio (e.g., 1:10).

-

Add an anti-creasing agent (e.g., 0.3 g/L) and a sequestering agent (e.g., 0.5 g/L) to the water.

-

Add Glauber's salt (e.g., 80 g/L) as the electrolyte to promote dye exhaustion.

-

Dissolve the required amount of this compound (e.g., x% on weight of fabric) in water and add it to the dyebath.

-

-

Dyeing:

-

Introduce the fabric into the dyebath at room temperature.

-

Raise the temperature to the recommended dyeing temperature for the specific brand of this compound (typically in the range of 60-95°C for hot brand reactive dyes).

-

Run for 30-45 minutes to allow for dye exhaustion.

-

-

Fixation:

-

Add an alkali, such as soda ash (e.g., 5 g/L) or caustic soda (e.g., 1 g/L), to the dyebath to raise the pH and initiate the fixation reaction between the dye and the fiber.

-

Continue dyeing for another 45-60 minutes.

-

-

Washing Off:

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize with a weak acid like acetic acid (e.g., 0.75 g/L).

-

Soap the fabric at a boil with a detergent (e.g., 0.25 g/L) to remove any unfixed, hydrolyzed dye.

-

Rinse again with hot and then cold water.

-

-

Drying: Dry the fabric.

Caption: General workflow for exhaust dyeing of cotton with reactive dyes.

Wastewater Treatment

The effluent from dyeing processes containing this compound requires treatment to remove the color and other chemicals before discharge. Coagulation is a common method for this purpose.

Experimental Protocol: Coagulation Treatment of Reactive Dye Effluent

This is a general procedure and the optimal conditions for this compound may vary.

-

Sample Collection: Collect a representative sample of the dye effluent.

-

pH Adjustment: Adjust the pH of the wastewater to the optimal range for the chosen coagulant. For inorganic coagulants like Polyaluminium Chloride (PAC), a pH of around 5 is often effective.

-

Coagulant Dosing:

-

Prepare a stock solution of the coagulant (e.g., PAC).

-

Add the coagulant to the wastewater sample while stirring rapidly. The optimal dosage needs to be determined experimentally (e.g., through jar testing), but a starting point could be around 200 ppm for PAC.

-

-

Flocculation: Reduce the stirring speed to allow for the formation of flocs.

-

Sedimentation: Stop stirring and allow the flocs to settle.

-

Analysis: Decant the supernatant and measure the remaining color using a spectrophotometer to determine the color removal efficiency. Analyze other parameters like COD and BOD as required.

It has been noted that organic coagulants like poly-DADMAC and polyamines can also be effective, often at lower dosages and over a wider pH range compared to inorganic coagulants.

References

The Evolution of Triazine-Based Reactive Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of triazine-based reactive dyes marked a paradigm shift in the coloration of cellulosic fibers, enabling for the first time the formation of a direct, covalent bond between the dye molecule and the fiber. This innovation ushered in an era of vibrant, durable, and high-performance textiles. This technical guide delves into the historical development of these crucial dyestuffs, from their initial discovery to the sophisticated bifunctional systems in use today. It provides a comprehensive overview of their synthesis, reaction mechanisms, and application protocols, tailored for a scientific audience.

A Historical Journey: From Discovery to Innovation

The story of triazine-based reactive dyes begins in the mid-20th century with the pioneering work of Imperial Chemical Industries (ICI).

-

1954: Researchers at ICI, Rattee and Stephen, made the groundbreaking discovery that dyes containing a dichlorotriazinyl group could form a covalent bond with cellulose under alkaline conditions. This led to the development of the first reactive dyes.[1]

-

1956: ICI commercially launched the first range of reactive dyes under the brand name Procion , specifically the highly reactive dichlorotriazine (DCT) dyes, also known as Procion MX.[2] These "cold-brand" dyes could be applied at lower temperatures (around 30-40°C).[3]

-

1957: A year later, ICI, alongside Ciba (with their Cibacron range), introduced the less reactive monochlorotriazine (MCT) dyes, known as Procion H or "hot-brand" dyes. These required higher temperatures (around 80°C) for fixation.[4]

-

1958: Hoechst entered the market with their Remazol dyes, which were based on the vinyl sulfone reactive group, offering an alternative chemistry to the triazine systems.[5][6][7]

-

1970s: A significant advancement came with the introduction of bifunctional reactive dyes by ICI. These dyes contained two reactive groups, leading to a higher fixation efficiency. A successful range of "Procion H-E" dyes, containing two monochlorotriazine groups, was introduced, increasing fixation from a typical 60% for monofunctional dyes to 80% for their bifunctional counterparts.

-

1980s and beyond: The development of hetero-bifunctional dyes, containing two different reactive groups (e.g., a monochlorotriazine and a vinyl sulfone group), further improved dyeing performance. Sumitomo's Sumifix Supra dyes are a notable example of this class.[8][9] These mixed bifunctional systems offered greater robustness to variations in dyeing temperature and pH.[10]

The Chemistry of Triazine Reactive Dyes

The reactivity of triazine-based dyes stems from the electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack. The presence of electronegative chlorine atoms further enhances this reactivity.

Dichlorotriazine (DCT) Dyes

DCT dyes are characterized by having two chlorine atoms on the triazine ring, making them highly reactive. This high reactivity allows for dyeing at lower temperatures but also makes them more prone to hydrolysis, a competing reaction where the dye reacts with water instead of the fiber, reducing efficiency.

Monochlorotriazine (MCT) Dyes

MCT dyes have one of the chlorine atoms on the triazine ring replaced by an amino or alkoxy group. This substitution reduces the reactivity of the remaining chlorine atom, necessitating higher temperatures and more alkaline conditions for fixation. The lower reactivity, however, makes them less susceptible to hydrolysis, offering better dye stability and higher fixation yields under optimal conditions.

Bifunctional Triazine Dyes

Bifunctional dyes were designed to increase the probability of fixation. By having two reactive groups, if one group hydrolyzes, the other can still react with the fiber.

-

Homo-bifunctional dyes: Contain two identical reactive groups (e.g., two MCT groups).

-

Hetero-bifunctional dyes: Contain two different reactive groups (e.g., one MCT and one vinyl sulfone group). This combination can offer a wider range of application conditions and improved fastness properties.

Quantitative Data on Triazine Reactive Dyes

The performance of reactive dyes is evaluated based on several key parameters, including substantivity (the initial attraction of the dye to the fiber), exhaustion (the total amount of dye taken up by the fiber), and fixation (the percentage of dye that covalently bonds to the fiber).

| Dye Type | Reactive Group | Typical Fixation Temperature (°C) | Fixation Efficiency (%) | Key Characteristics |

| Procion MX (Cold Brand) | Dichlorotriazine (DCT) | 30 - 40 | 60 - 70 | High reactivity, lower temperature application, prone to hydrolysis.[3] |

| Procion H (Hot Brand) | Monochlorotriazine (MCT) | 80 | 70 - 80 | Lower reactivity, higher temperature application, less prone to hydrolysis. |

| Bifunctional (Homo) | e.g., bis-Monochlorotriazine | 80 - 90 | > 80 | Higher fixation efficiency compared to monofunctional dyes. |

| Bifunctional (Hetero) | e.g., MCT + Vinyl Sulfone | 60 - 80 | > 85 | High fixation, good reproducibility, robust to process variations.[8][9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key triazine reactive dye precursors and their application to cellulosic fibers.

Synthesis of Dichlorotriazine Reactive Dyes (Procion M type)

This protocol describes the synthesis of a dichlorotriazine dye by reacting a chromophore containing an amino group with cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Amino-functionalized chromophore (e.g., H-acid)

-

Acetone

-

Water

-

Sodium carbonate (Na₂CO₃) solution

-

Ice

Procedure:

-

Dissolve cyanuric chloride (1 equivalent) in acetone and cool the solution to 0-5°C in an ice bath.

-

Separately, dissolve the amino-functionalized chromophore (1 equivalent) in water, adjusting the pH to neutral (6.5-7.0) with a sodium carbonate solution. Cool this solution to 0-5°C.

-

Slowly add the chromophore solution to the cyanuric chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.

-

Continuously monitor and maintain the pH of the reaction mixture at 6.5-7.0 by the dropwise addition of a sodium carbonate solution.

-

Continue the reaction for 2-4 hours at 0-5°C.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting dichlorotriazine reactive dye can be isolated by salting out with sodium chloride, followed by filtration and drying.

Synthesis of Monochlorotriazine Reactive Dyes (Procion H type)

This protocol outlines the conversion of a dichlorotriazine dye to a monochlorotriazine dye by reacting it with an amine.

Materials:

-

Dichlorotriazine reactive dye (from Protocol 4.1)

-

Amine (e.g., aniline, sulfanilic acid)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Disperse the dichlorotriazine reactive dye (1 equivalent) in water.

-

Add the amine (1 equivalent) to the dye dispersion.

-

Slowly heat the mixture to 30-40°C while stirring.

-

Maintain the pH of the reaction mixture at 4.5-5.5 by adding a sodium bicarbonate solution.

-

Continue the reaction for several hours until completion, as monitored by TLC.

-

The resulting monochlorotriazine reactive dye is then isolated, for example, by precipitation and filtration.

Application of Dichlorotriazine (Procion MX) Dyes to Cotton (Exhaust Dyeing)

This protocol details a typical laboratory procedure for dyeing cotton fabric with a cold-brand reactive dye.

Materials:

-

Procion MX reactive dye

-

Cotton fabric (scoured and bleached)

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃ - soda ash)

-

Water

-

Laboratory dyeing machine or beaker with a stirring mechanism

Procedure:

-

Prepare the Dyebath: Dissolve the required amount of Procion MX dye in water at room temperature (e.g., 2% on weight of fabric - owf). Set the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) typically between 10:1 and 20:1.

-